REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]([O:29][CH3:30])[cH:11][c:12]2[c:13]([NH:19][c:20]3[c:21]([F:28])[cH:22][c:23]([Cl:27])[cH:24][c:25]3[F:26])[n:14][cH:15][n:16][c:17]2[cH:18]1.[F:31][C:32]([F:33])([F:34])[C:35]([OH:36])=[O:37]>>[OH:8][c:9]1[c:10]([O:29][CH3:30])[cH:11][c:12]2[c:13]([NH:19][c:20]3[c:21]([F:28])[cH:22][c:23]([Cl:27])[cH:24][c:25]3[F:26])[n:14][cH:15][n:16][c:17]2[cH:18]1
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Name
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COc1cc2c(Nc3c(F)cc(Cl)cc3F)ncnc2cc1OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(Nc3c(F)cc(Cl)cc3F)ncnc2cc1OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1cc2c(Nc3c(F)cc(Cl)cc3F)ncnc2cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |